3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline
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Overview
Description
3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure with a benzyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of benzyloxy benzaldehydes with suitable pyrazole derivatives can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or the benzyloxy substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield quinoline carboxylic acids, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinolines: These compounds also contain a quinoline core and exhibit similar biological activities.
Quinazolinones: Another class of heterocyclic compounds with a quinoline-like structure and diverse pharmacological properties.
Uniqueness
3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline is unique due to its specific substitution pattern and the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C17H13N3O |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-phenylmethoxypyrazolo[3,4-c]quinoline |
InChI |
InChI=1S/C17H13N3O/c1-2-6-13(7-3-1)12-21-20-17-11-18-16-9-5-4-8-14(16)15(17)10-19-20/h1-11H,12H2 |
InChI Key |
BEJISKWBWUWGQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=C(C=N2)C4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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